molecular formula C7H13NO2 B1660762 Tert-butyl Aziridine-2-carboxylate CAS No. 82912-42-3

Tert-butyl Aziridine-2-carboxylate

Cat. No. B1660762
CAS RN: 82912-42-3
M. Wt: 143.18 g/mol
InChI Key: MPJDBUSCAUGUHB-UHFFFAOYSA-N
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Description

Tert-butyl Aziridine-2-carboxylate is a chemical compound with the molecular formula C9H15NO4 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .


Synthesis Analysis

The synthesis of Tert-butyl Aziridine-2-carboxylate involves anionic ring-opening polymerizations (AROP). The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains .


Molecular Structure Analysis

The molecular structure of Tert-butyl Aziridine-2-carboxylate is characterized by an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .


Chemical Reactions Analysis

Tert-butyl Aziridine-2-carboxylate undergoes anionic ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The BOC group activates the aziridine for AROP .


Physical And Chemical Properties Analysis

Tert-butyl Aziridine-2-carboxylate is a liquid with a molecular weight of 143.19 .

Scientific Research Applications

Synthesis of Amino Alcohols and Polyamines

Tert-butyl aziridine-2-carboxylate has been utilized in the synthesis of cyano dihydroxyethyl aziridine, a potential building block for amino alcohols and polyamines (Jähnisch, 1997).

Versatile Synthetic Building Blocks

This compound has shown effectiveness as a versatile synthetic building block, undergoing highly selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

Metal-free Aziridination of Olefins

It's been used in a novel metal-free method for aziridination of olefins, using readily accessible sulfonamides asa nitrogen source, showcasing its utility in organic synthesis (Minakata et al., 2006).

Conversion to 2H-Azirine-2-Carboxylic Esters

Research has also demonstrated the conversion of aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters, indicating its role in chemical transformations (Legters, Thijs, & Zwanenburg, 2010).

Preparation of N-Tosyl Aziridine-2-Carboxylates

The compound has been used in the preparation of N-tosyl aziridine-2-carboxylate methyl esters, further highlighting its importance in the synthesis of various chemical compounds (Marzorati et al., 2007).

Synthesis of Protected Amines

It has been involved in the synthesis of protected amines through the rearrangement of aziridines, showcasing its versatility in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).

Applications in Anionic Polymerization

Tert-butyl aziridine-2-carboxylate has played a significant role in anionic polymerizations, leading to the synthesis of polysulfonyllaziridines and linear polyethyleneimine (Giri et al., 2022).

Regioselective Ring-Opening Reactions

It has been used in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, further underlining its application in organic synthesis (Hajra et al., 2019).

Future Directions

Tert-butyl Aziridine-2-carboxylate and its derivatives have potential applications in the synthesis of nitrogen-containing biologically active molecules . Future research could focus on improving the solubility of poly(BocAz) in AROP-compatible solvents to achieve high molecular weight polymer .

properties

IUPAC Name

tert-butyl aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJDBUSCAUGUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467158
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Aziridine-2-carboxylate

CAS RN

82912-42-3
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl aziridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Strumfs, J Hermane, S Belyakov, P Trapencieris - Tetrahedron, 2014 - Elsevier
Acyl group migration from N to C in aziridine-2-carboxylates takes place in deprotonation reactions and, as a result, aziridine-2,2-dicarboxylates are formed. Mechanistic studies proved …
Number of citations: 9 www.sciencedirect.com
W Xie, J Fang, J Li, PG Wang - Tetrahedron, 1999 - Elsevier
Ln(OTf) 3 -catalyzed aziridine synthesis from imines and diazo compounds was studied in a variety of protic media. The reactions proceeded readily under mild conditions and were …
Number of citations: 89 www.sciencedirect.com
M Mukherjee, AK Gupta, Z Lu, Y Zhang… - The Journal of Organic …, 2010 - ACS Publications
The asymmetric catalytic aziridination reaction (AZ reaction) of imines derived from dianisylmethyl (DAM) amine and tetra-methyldianisylmethyl (MEDAM) amine were examined with …
Number of citations: 59 pubs.acs.org

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